
7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in a variety of physiological processes. CP-47,497 has been the subject of extensive scientific research due to its potential therapeutic applications and its use as a tool for studying the endocannabinoid system.
Wirkmechanismus
7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is found primarily in the brain and central nervous system. It binds to these receptors and activates a signaling pathway that leads to a variety of physiological effects, including analgesia, anti-inflammatory effects, and changes in mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the activation of the endocannabinoid system, which is involved in the regulation of pain, inflammation, and mood. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which play a role in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide in laboratory experiments has several advantages, including its potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, its use is also limited by its potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several potential future directions for research on 7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide, including the development of new analogs and derivatives with improved pharmacological properties and the study of its potential therapeutic applications in the treatment of pain, inflammation, and psychiatric disorders. Additionally, further research is needed to better understand the mechanisms of action of this compound and the endocannabinoid system as a whole.
Synthesemethoden
The synthesis of 7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 1,3-benzodioxole with cyclopentyl magnesium bromide, followed by the addition of cyanogen bromide and chlorination with thionyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
7-chloro-N-(1-cyanocyclopentyl)-2H-1,3-benzodioxole-5-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. It has also been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
7-chloro-N-(1-cyanocyclopentyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c15-10-5-9(6-11-12(10)20-8-19-11)13(18)17-14(7-16)3-1-2-4-14/h5-6H,1-4,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPZAUZDOBSIOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC3=C(C(=C2)Cl)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-4-[[1-(2-methylsulfanylphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2378490.png)
![1-[3-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,3-difluorophenyl)ethanone](/img/structure/B2378492.png)
![1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2378496.png)
![4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2378500.png)
![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2378501.png)
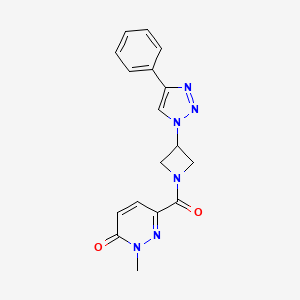
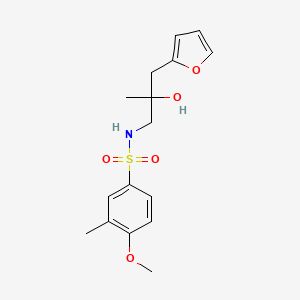
![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2378504.png)
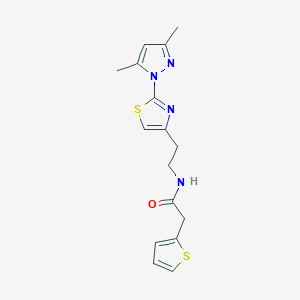
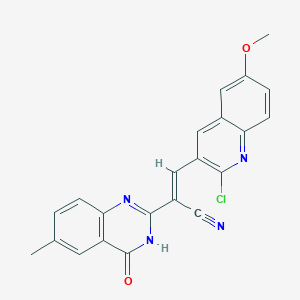
![N-(2,2-di(furan-2-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2378507.png)
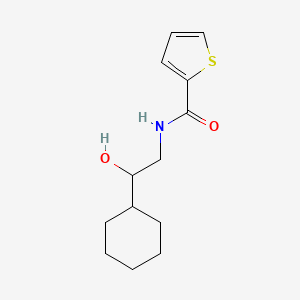
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2378510.png)
![5-(Phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2378511.png)